molecular formula C16H16ClNOS B2787871 [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](2-thienyl)methanone CAS No. 343374-81-2

[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](2-thienyl)methanone

Cat. No.: B2787871
CAS No.: 343374-81-2
M. Wt: 305.82
InChI Key: DQDLEPZVHJFUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is a heterocyclic methanone derivative featuring a tetrahydro pyrrolidine core substituted with a 4-chlorophenyl group, a methyl group, and a 2-thienylmethanone moiety. The presence of sulfur (in thienyl) and chlorine (in the aryl group) contributes to its unique electronic and steric properties, which may influence reactivity, solubility, and target interactions.

Properties

IUPAC Name

[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-18-9-13(11-4-6-12(17)7-5-11)14(10-18)16(19)15-3-2-8-20-15/h2-8,13-14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDLEPZVHJFUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone, also known as 4-CMT, is a synthetic compound with the molecular formula C16H16ClNOS and a molecular weight of 305.82 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, focusing on various studies and findings.

The compound's structure features a tetrahydropyrrole ring substituted with a chlorophenyl group and a thienyl methanone moiety, which contributes to its unique biological profile. Its chemical properties include:

PropertyValue
Molecular FormulaC16H16ClNOS
Molecular Weight305.82 g/mol
CAS Number343374-81-2
PurityTypically ≥95%

Antimicrobial Activity

Research indicates that 4-CMT exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Antioxidant Properties

The antioxidant capacity of 4-CMT has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicate that 4-CMT possesses notable free radical scavenging ability, which may be attributed to its phenolic structure that can donate electrons to neutralize free radicals.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of 4-CMT. In cellular models of neurodegeneration, the compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through the inhibition of acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Hamidian et al. (2013) synthesized various compounds related to 4-CMT and tested their antimicrobial properties. The results indicated that derivatives of 4-CMT exhibited IC50 values comparable to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents.
  • Neuroprotection : In a study published in Pharmacological Research, researchers examined the effects of 4-CMT on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with 4-CMT significantly reduced cell death and improved cell viability compared to untreated controls, supporting its role as a neuroprotective agent.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 4-CMT:

Study ReferenceBiological ActivityKey Findings
Hamidian et al. (2013)AntimicrobialEffective against Gram-positive and Gram-negative bacteria with low IC50 values.
Pharmacological ResearchNeuroprotectiveReduced oxidative stress-induced apoptosis in neuronal cells; inhibited AChE activity.
Antioxidant Activity StudyAntioxidantDemonstrated significant DPPH radical scavenging activity; effective electron donor.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and analogs from the literature:

Compound Name Core Structure Key Substituents Heteroatoms Reference
4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone Tetrahydro pyrrolidine 4-Chlorophenyl, 1-methyl, 2-thienylmethanone N, S N/A
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Pyrrolone 4-Chlorophenyl, 2-methyl, 2-phenyl, 5-thienyl N, S
(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone Benzene + dihydro pyrrole 4-Cl-2-F-phenyl, dihydro pyrrole methyl N, F
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone Tetrahydrofuran 4-Chlorophenyl, tetrahydrofuran-3-yl O
4-(3-Chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone Tetrahydro pyrrolidine 3-Cl-4-MeO-phenyl, 4-cyclohexylphenyl N, Cl

Key Observations :

  • Heterocyclic Core : The target compound’s tetrahydro pyrrolidine core is distinct from pyrrolone (oxidized ring in ) or tetrahydrofuran (oxygen-containing in ).
  • Substituent Diversity: The 2-thienyl group introduces sulfur-mediated π-π interactions, contrasting with phenyl () or pyrimidinyl () substituents.
  • Steric Effects : Bulky groups like cyclohexylphenyl () may reduce solubility compared to the target’s thienyl group.

Key Observations :

  • The target compound may require palladium-catalyzed cross-coupling (as in ) for thienyl group introduction.
  • Cyclization strategies () are effective for constructing pyrrolidine/pyrrolone cores but may vary in regioselectivity.

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and spectral characteristics:

Compound Molecular Weight (g/mol) Melting Point (°C) Rf Value Spectral Data (Key Peaks) Reference
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone 302.10 90–92 0.18 1H NMR (CDCl₃): δ 8.45 (d, 2H), 7.35 (d, 2H)
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone 211.05 N/A 0.31 FTIR: 1680 cm⁻¹ (C=O)
4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone 344.18 N/A N/A HRMS: m/z 344.05 (M⁺)

Key Observations :

  • Thienyl-containing compounds (target) likely exhibit lower melting points than pyrimidinyl analogs () due to reduced crystallinity.
  • The target’s sulfur atom may result in distinct FTIR peaks (C=S or C-S vibrations) absent in oxygenated analogs ().

Pharmacological Relevance

  • Pyrrolone derivatives () are noted for "promising pharmacological activity," likely due to hydrogen-bonding capabilities of the ketone group.
  • Fluorinated analogs () may exhibit enhanced blood-brain barrier penetration compared to chlorinated derivatives.
  • Thienyl groups (target, ) could modulate receptor binding via sulfur’s electronegativity and aromaticity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.